molecular formula C21H37N3O3 B6018255 1-(Diethylamino)-3-[4-[(4-ethylpiperazin-1-yl)methyl]-2-methoxyphenoxy]propan-2-ol

1-(Diethylamino)-3-[4-[(4-ethylpiperazin-1-yl)methyl]-2-methoxyphenoxy]propan-2-ol

Cat. No.: B6018255
M. Wt: 379.5 g/mol
InChI Key: KASMEDAVXLRHKJ-UHFFFAOYSA-N
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Description

1-(Diethylamino)-3-[4-[(4-ethylpiperazin-1-yl)methyl]-2-methoxyphenoxy]propan-2-ol is a complex organic compound that belongs to the class of beta-blockers. These compounds are known for their ability to block beta-adrenergic receptors, which play a crucial role in the regulation of heart rate and blood pressure. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Properties

IUPAC Name

1-(diethylamino)-3-[4-[(4-ethylpiperazin-1-yl)methyl]-2-methoxyphenoxy]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H37N3O3/c1-5-22(6-2)16-19(25)17-27-20-9-8-18(14-21(20)26-4)15-24-12-10-23(7-3)11-13-24/h8-9,14,19,25H,5-7,10-13,15-17H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KASMEDAVXLRHKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CC(=C(C=C2)OCC(CN(CC)CC)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H37N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Diethylamino)-3-[4-[(4-ethylpiperazin-1-yl)methyl]-2-methoxyphenoxy]propan-2-ol typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the core structure: This involves the reaction of 4-ethylpiperazine with 2-methoxyphenol to form an intermediate.

    Introduction of the diethylamino group: The intermediate is then reacted with diethylamine under controlled conditions to introduce the diethylamino group.

    Final assembly: The final step involves the coupling of the intermediate with 3-chloropropan-2-ol under basic conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Key steps include:

    Optimization of reaction conditions: Temperature, pressure, and solvent choice are optimized to ensure high yield and purity.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions: 1-(Diethylamino)-3-[4-[(4-ethylpiperazin-1-yl)methyl]-2-methoxyphenoxy]propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar aprotic solvents.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

1-(Diethylamino)-3-[4-[(4-ethylpiperazin-1-yl)methyl]-2-methoxyphenoxy]propan-2-ol has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential use as a beta-blocker in the treatment of cardiovascular diseases.

    Pharmacology: Research focuses on its interaction with beta-adrenergic receptors and its effects on heart rate and blood pressure.

    Biochemistry: It is used to study the biochemical pathways involving beta-adrenergic receptors.

    Industrial Applications: The compound is explored for its potential use in the synthesis of other pharmacologically active compounds.

Mechanism of Action

The mechanism of action of 1-(Diethylamino)-3-[4-[(4-ethylpiperazin-1-yl)methyl]-2-methoxyphenoxy]propan-2-ol involves its interaction with beta-adrenergic receptors. By binding to these receptors, the compound inhibits the action of endogenous catecholamines such as adrenaline and noradrenaline. This leads to a decrease in heart rate and blood pressure, making it useful in the treatment of hypertension and other cardiovascular conditions.

Comparison with Similar Compounds

    Propranolol: Another beta-blocker with a similar mechanism of action but different chemical structure.

    Atenolol: A selective beta-blocker with a different pharmacokinetic profile.

    Metoprolol: A beta-blocker with similar therapeutic applications but different metabolic pathways.

Uniqueness: 1-(Diethylamino)-3-[4-[(4-ethylpiperazin-1-yl)methyl]-2-methoxyphenoxy]propan-2-ol is unique due to its specific chemical structure, which provides distinct pharmacological properties. Its combination of diethylamino and piperazine groups contributes to its unique interaction with beta-adrenergic receptors, potentially offering advantages in terms of efficacy and side effect profile compared to other beta-blockers.

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